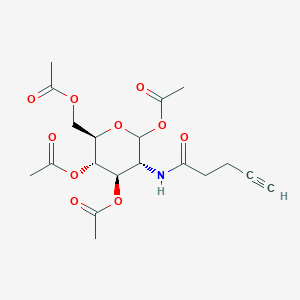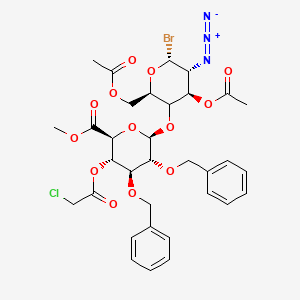
Ac4GlcNAlk
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac4GlcNAlk typically involves the acetylation of glucosamine derivatives followed by the introduction of an alkyl chain. The general synthetic route includes:
Acetylation: Glucosamine is acetylated using acetic anhydride in the presence of a base such as pyridine to yield the tetraacetate derivative.
Alkylation: The acetylated glucosamine is then reacted with an alkyne-containing reagent, such as 4-pentynoic acid, under conditions that facilitate the formation of an amide bond. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of glucosamine are acetylated in industrial reactors.
Efficient Alkylation: The alkylation step is optimized for high yield and purity, often using automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Ac4GlcNAlk undergoes several types of chemical reactions, including:
Substitution Reactions: The acetyl groups can be substituted under basic conditions to yield deacetylated derivatives.
Coupling Reactions: The alkyne group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazole-linked compounds.
Common Reagents and Conditions
Deacetylation: Sodium methoxide in methanol is commonly used to remove acetyl groups.
Click Chemistry: Copper(I) catalysts are used in azide-alkyne cycloaddition reactions.
Major Products
Deacetylated Derivatives: Removal of acetyl groups yields glucosamine derivatives.
Triazole-Linked Compounds: Click chemistry reactions produce triazole-linked products, useful in various biochemical applications.
Aplicaciones Científicas De Investigación
Ac4GlcNAlk is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing complex molecules, including PROTACs.
Biology: For studying glycosylation patterns on cell surfaces and identifying O-GlcNAc modified proteins.
Medicine: In the development of targeted therapies that exploit the ubiquitin-proteasome system for protein degradation.
Industry: As a chemical reporter in the production of glycoproteins and other biotechnological applications.
Mecanismo De Acción
Ac4GlcNAlk exerts its effects through its incorporation into glycoproteins. In cells expressing the engineered pyrophosphorylase, mut-AGX1, this compound is converted into UDP-GlcNAlk, which is then incorporated into glycoproteins. This incorporation allows for the study of glycosylation patterns and the identification of O-GlcNAc modified proteins .
Comparación Con Compuestos Similares
Similar Compounds
Ac4GlcNAz: Another metabolic chemical reporter used for studying glycosylation.
Ac4GalNAz: Used for labeling and studying glycoproteins.
Uniqueness
Ac4GlcNAlk is unique due to its alkyne functional group, which allows for specific click chemistry reactions. This feature makes it particularly useful in the synthesis of PROTACs and other complex molecules, providing a versatile tool for chemical biology and medicinal chemistry .
Propiedades
Fórmula molecular |
C19H25NO10 |
|---|---|
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17-,18-,19?/m1/s1 |
Clave InChI |
PODQGPKRSTUNAT-ULAPBGCESA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B11827082.png)
![2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11827087.png)
![(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11827098.png)

![(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827114.png)
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11827118.png)

![2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B11827124.png)
![(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile](/img/structure/B11827126.png)
![tert-Butyl 4-(3-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B11827127.png)

